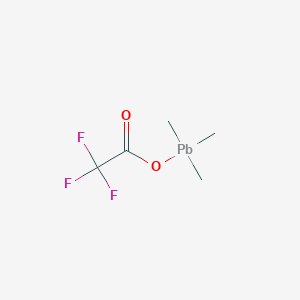
Trimethylplumbyl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylplumbyl 2,2,2-trifluoroacetate is an organometallic compound that features a lead (Pb) atom bonded to three methyl groups and a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylplumbyl 2,2,2-trifluoroacetate typically involves the reaction of trimethyllead chloride with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic lead compounds involved.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylplumbyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead metal or lower oxidation state lead compounds.
Substitution: The trifluoroacetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Lead dioxide or other lead oxides.
Reduction: Lead metal or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Trimethylplumbyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing lead-containing groups into molecules.
Biology: Potential use in studying the effects of organolead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials, including lead-based semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of Trimethylplumbyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites in molecules, facilitating reactions such as catalysis or binding to biological macromolecules. The trifluoroacetate group can enhance the compound’s solubility and stability, allowing it to participate in a wider range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyllead acetate
- Trimethyllead chloride
- Trimethyllead bromide
Uniqueness
Trimethylplumbyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other trimethyllead compounds. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
17474-94-1 |
|---|---|
Molekularformel |
C5H9F3O2Pb |
Molekulargewicht |
365 g/mol |
IUPAC-Name |
trimethylplumbyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Pb/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BBSPPURGVRVTFE-UHFFFAOYSA-M |
Kanonische SMILES |
C[Pb](C)(C)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















